Pyrazine-2,5-dicarbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

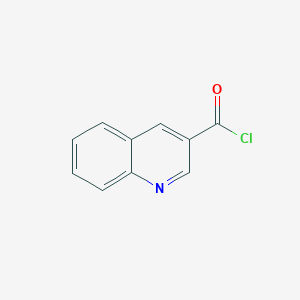

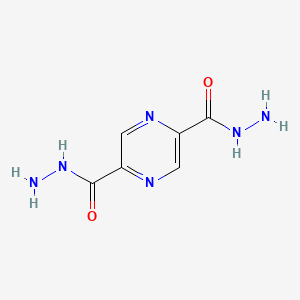

Pyrazine-2,5-dicarbohydrazide is a chemical compound with the molecular formula C6H8N6O2 and a molecular weight of 196.17 . It is a derivative of pyrazine, a heterocyclic aromatic organic compound . Pyrazine-2,5-dicarbohydrazide is used for proteomics research .

Molecular Structure Analysis

The molecular structure of Pyrazine-2,5-dicarbohydrazide is based on the pyrazine core, which is a six-membered ring with two nitrogen atoms opposing each other and four carbon atoms interspersed .Physical And Chemical Properties Analysis

Pyrazine-2,5-dicarbohydrazide shares some physical and chemical properties with its parent compound, pyrazine. Pyrazine is a colorless solid that has a peculiar, penetrating odor. It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms . The specific physical and chemical properties of Pyrazine-2,5-dicarbohydrazide are not detailed in the retrieved sources.Applications De Recherche Scientifique

Synthetic Pathways and Derivative Formation

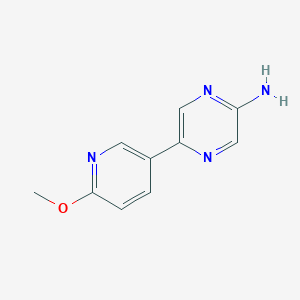

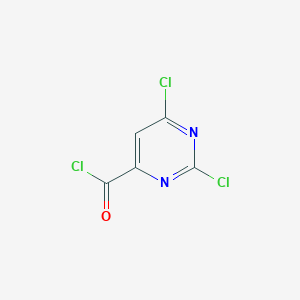

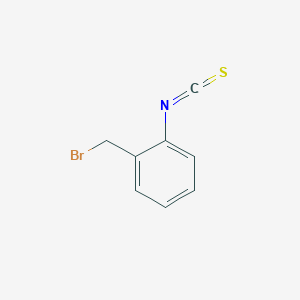

Pyrazine-2,5-dicarbohydrazide has been explored in various synthetic pathways, leading to the formation of novel derivatives. For instance, it has served as a starting material for the preparation of 2-aminopyrazine derivatives through selective oxidations and derivative transformations. These processes demonstrate the chemical versatility of pyrazine-2,5-dicarbohydrazide in synthesizing monocarbamoyl- and monocarboxyhydrazide derivatives, further converted into acid azides and pyrazine-urethanes, showcasing its potential in synthetic organic chemistry and drug design (Schut, Mager, & Berends, 2010).

Antimicrobial Properties

Pyrazine-2,5-dicarbohydrazide derivatives have been synthesized and assessed for their antimicrobial activities against both Gram-positive and Gram-negative bacterial strains. The creation of these derivatives from pyrazinamide demonstrates the compound's application in developing new antimicrobial agents, indicating its significant role in addressing bacterial resistance challenges (Miniyar Pb & Makhija, S., 2009).

Biological Activities and Potential Applications

The evaluation of pyrazine derivatives, including those related to pyrazine-2,5-dicarbohydrazide, has revealed a wide range of biological activities. These activities include antimicrobial, antifungal, and potential applications as bio-based fumigants due to their lower toxicity and broad-spectrum activity at relatively low concentrations. Such findings underscore the utility of pyrazine derivatives in fields such as agriculture, food industry, and pharmaceuticals, providing a basis for further exploration into their diverse applications (Janssens, Tyc, Besselink, de Boer, & Garbeva, 2019).

Electrochemical and Spectroelectrochemical Properties

The study of pyrazine-2,5-dicarbohydrazide derivatives has also extended into the electrochemical and spectroelectrochemical domains, highlighting their potential in developing polynuclear complexes for various applications. These investigations provide insights into the redox properties of these compounds, which are crucial for applications in materials science and electrochemical sensors (Marcaccio, Paolucci, Paradisi, Carano, Roffia, Fontanesi, Yellowlees, Serroni, Campagna, & Balzani, 2002).

Propriétés

IUPAC Name |

pyrazine-2,5-dicarbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N6O2/c7-11-5(13)3-1-9-4(2-10-3)6(14)12-8/h1-2H,7-8H2,(H,11,13)(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXQZQVKROBHIAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)C(=O)NN)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazine-2,5-dicarbohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.